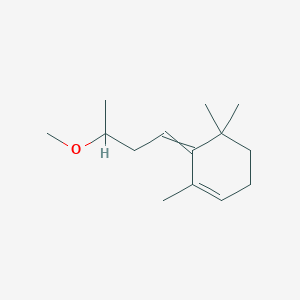

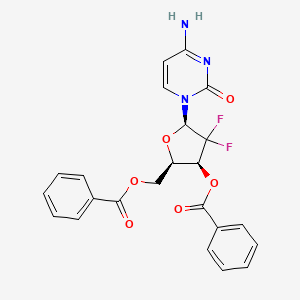

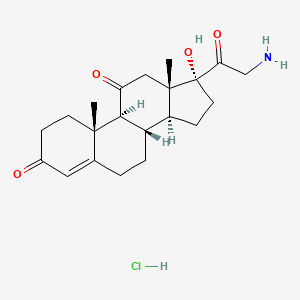

![molecular formula C₁₂H₁₂D₆N₂O₂ B1140747 1-{[4-Hydroxy-4-(pyridin-3-yl)butyl]amino}propan-2-one CAS No. 887352-16-1](/img/structure/B1140747.png)

1-{[4-Hydroxy-4-(pyridin-3-yl)butyl]amino}propan-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Hydroxy-4-(pyridin-3-yl)butyl]amino}propan-2-one, also known as 4-hydroxy-4-pyridin-3-ylbutan-2-one, is a synthetic organic compound with a wide range of applications in scientific research. It is a white, crystalline solid with a melting point of 104°C and a boiling point of 200°C. 4-Hydroxy-4-(pyridin-3-yl)butyl]amino}propan-2-one is a versatile compound that can be used as a starting material for the synthesis of various organic compounds, as well as a reactant in various biochemical and physiological studies.

Aplicaciones Científicas De Investigación

Biomedical Applications

The compound is structurally similar to 1H-Pyrazolo[3,4-b]pyridines, which have been extensively studied for their biomedical applications . These compounds have been found to have diverse biological activities, and their substitution patterns have been analyzed in detail . The 1H-isomers, in particular, have been found to predominate in a ratio of 3.6 to 1 .

Synthesis Methods

The compound’s synthesis methods are likely to be similar to those of 1H-pyrazolo[3,4-b]pyridine derivatives . These methods are systematized according to the method to assemble the pyrazolopyridine system, and their advantages and drawbacks are considered .

Potential Use in Diabetes Treatment

Due to the efficacy of similar compounds to reduce blood glucose, they may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial: type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .

Antioxidant Activity

Hydroxyl pyridinones, which are structurally similar to the compound , have been found to combine ALR2 inhibition with antioxidant action . This makes them favorable to be designed as antioxidative core of carbonxylic multifunctional ARI .

X-ray Diffraction Studies

The compound could potentially be used in X-ray diffraction studies, similar to the Pu-(1,2-HOPO) complex . Such studies can provide valuable insights into the structure and properties of the compound .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound 1-{[4-Hydroxy-4-(pyridin-3-yl)butyl]amino}propan-2-one involves the reaction of 4-hydroxy-4-(pyridin-3-yl)butan-1-amine with propan-2-one in the presence of a suitable catalyst.", "Starting Materials": [ "4-hydroxy-4-(pyridin-3-yl)butan-1-amine", "Propan-2-one", "Suitable catalyst" ], "Reaction": [ "Step 1: Dissolve 4-hydroxy-4-(pyridin-3-yl)butan-1-amine in propan-2-one.", "Step 2: Add a suitable catalyst to the reaction mixture.", "Step 3: Heat the reaction mixture under reflux for several hours.", "Step 4: Allow the reaction mixture to cool to room temperature.", "Step 5: Extract the product with a suitable solvent.", "Step 6: Purify the product by recrystallization or chromatography." ] } | |

Número CAS |

887352-16-1 |

Nombre del producto |

1-{[4-Hydroxy-4-(pyridin-3-yl)butyl]amino}propan-2-one |

Fórmula molecular |

C₁₂H₁₂D₆N₂O₂ |

Peso molecular |

228.32 |

Nombre IUPAC |

1-[(4-hydroxy-4-pyridin-3-ylbutyl)amino]propan-2-one |

InChI |

InChI=1S/C12H18N2O2/c1-10(15)8-13-7-3-5-12(16)11-4-2-6-14-9-11/h2,4,6,9,12-13,16H,3,5,7-8H2,1H3 |

SMILES |

CC(=O)CNCCCC(C1=CN=CC=C1)O |

Sinónimos |

N-(4-Hydroxy-4-pyridin-3-yl-butyl)-N-methyl-acetamide-d6; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

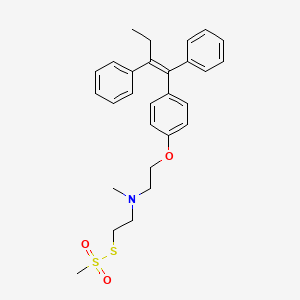

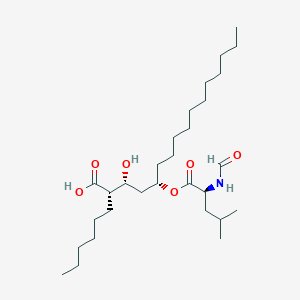

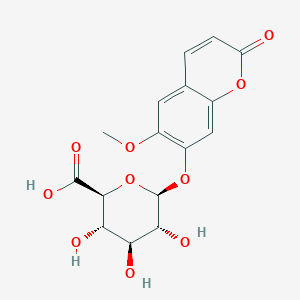

![(2S,3S,4S,5R,6R)-6-[[4-Cyano-4-(3,4-dimethoxyphenyl)-5-methylhexyl]-[2-(3,4-dimethoxyphenyl)ethyl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1140664.png)

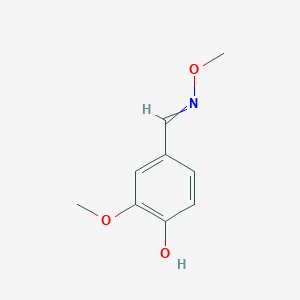

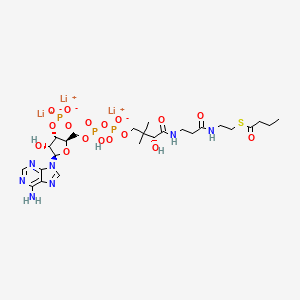

![tert-Butyl [[4-(2-pyridinyl)phenyl]methylene]hydrazinecarboxylate](/img/structure/B1140679.png)

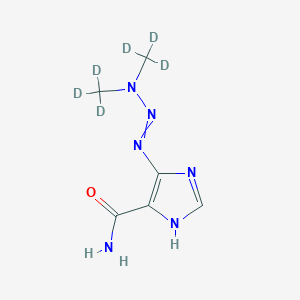

![(2E)-1-[3-(Acetyloxy)-2,6,6-trimethyl-1-cyclohexen-1-YL]-2-buten-1-one](/img/structure/B1140680.png)